molecular formula C17H14N2O B14752636 Diazene, (2-methoxy-1-naphthalenyl)phenyl- CAS No. 2036-46-6

Diazene, (2-methoxy-1-naphthalenyl)phenyl-

Cat. No.: B14752636
CAS No.: 2036-46-6
M. Wt: 262.30 g/mol
InChI Key: XTESNQLYGGMFJY-UHFFFAOYSA-N
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Description

Diazene, (2-methoxy-1-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)-2-phenyl-diazene, is an organic compound with the molecular formula C17H14N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). Diazene compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazene, (2-methoxy-1-naphthalenyl)phenyl- typically involves the reaction of 2-methoxy-1-naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling with the aromatic amine to form the desired diazene compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of diazene, (2-methoxy-1-naphthalenyl)phenyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diazene, (2-methoxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the diazene bond can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated and halogenated aromatic compounds.

Scientific Research Applications

Diazene, (2-methoxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of diazene, (2-methoxy-1-naphthalenyl)phenyl- involves its interaction with molecular targets through the nitrogen-nitrogen double bond. The compound can undergo photoisomerization, where exposure to light induces a change in the configuration of the N=N bond. This property is exploited in various applications, such as molecular switches and sensors. Additionally, the compound can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazene, (4-methoxyphenyl)phenyl-: Similar structure but with a methoxy group at the para position of the phenyl ring.

    Diazene, bis(4-methoxyphenyl)-, 1-oxide: Contains two methoxyphenyl groups and an additional oxygen atom.

Uniqueness

Diazene, (2-methoxy-1-naphthalenyl)phenyl- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties. This structural feature influences the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in materials science and molecular engineering.

Properties

CAS No.

2036-46-6

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

(2-methoxynaphthalen-1-yl)-phenyldiazene

InChI

InChI=1S/C17H14N2O/c1-20-16-12-11-13-7-5-6-10-15(13)17(16)19-18-14-8-3-2-4-9-14/h2-12H,1H3

InChI Key

XTESNQLYGGMFJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3

Origin of Product

United States

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